7-Cyanomethotrexate Dimethyl Ester-D3
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Overview
Description
7-Cyanomethotrexate Dimethyl Ester-D3 is a deuterated derivative of Methotrexate, a well-known antineoplastic and antirheumatic agent. This compound is primarily used as an intermediate in the synthesis of 7-Hydroxy Methotrexate-d3 Ammonium Salt, which is a deuterated metabolite of Methotrexate. The deuterium labeling in this compound allows researchers to study metabolic pathways in vivo in a safe manner.
Preparation Methods
The synthesis of 7-Cyanomethotrexate Dimethyl Ester-D3 involves several steps, starting from the basic Methotrexate structureThe reaction conditions often involve the use of deuterated reagents to ensure the incorporation of deuterium atoms. Industrial production methods focus on optimizing the yield and purity of the compound through strict process parameter control and one-to-one custom synthesis for special structural needs.
Chemical Reactions Analysis
7-Cyanomethotrexate Dimethyl Ester-D3 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to convert the compound into its oxidized forms, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed to reduce the cyano group to an amine group, using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like DMSO-d6 and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Cyanomethotrexate Dimethyl Ester-D3 has a wide range of scientific research applications:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is utilized in metabolic research to study metabolic pathways in vivo.
Medicine: It serves as an intermediate in the synthesis of deuterated metabolites of Methotrexate, which are used as antineoplastic and antirheumatic agents.
Industry: The compound is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food.
Mechanism of Action
The mechanism of action of 7-Cyanomethotrexate Dimethyl Ester-D3 involves its conversion into 7-Hydroxy Methotrexate-d3 Ammonium Salt, which exerts its effects by inhibiting the enzyme dihydrofolate reductase. This inhibition leads to a decrease in the synthesis of tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate, ultimately inhibiting DNA synthesis and cell proliferation.
Comparison with Similar Compounds
7-Cyanomethotrexate Dimethyl Ester-D3 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Similar compounds include:
Methotrexate: The parent compound, used as an antineoplastic and antirheumatic agent.
7-Hydroxy Methotrexate: A metabolite of Methotrexate with similar biological activity.
7-Hydroxy Methotrexate-d3 Ammonium Salt: A deuterated metabolite used in metabolic research.
Properties
Molecular Formula |
C23H25N9O5 |
---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
dimethyl (2S)-2-[[4-[(2,4-diamino-7-cyanopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C23H25N9O5/c1-32(11-16-15(10-24)28-20-18(27-16)19(25)30-23(26)31-20)13-6-4-12(5-7-13)21(34)29-14(22(35)37-3)8-9-17(33)36-2/h4-7,14H,8-9,11H2,1-3H3,(H,29,34)(H4,25,26,28,30,31)/t14-/m0/s1/i1D3 |
InChI Key |
IELAPFQSSXNBBQ-FVELLDLOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C#N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)OC)C(=O)OC |
Canonical SMILES |
CN(CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C#N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
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